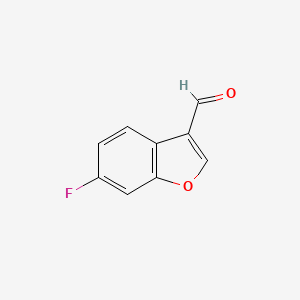

6-Fluorobenzofuran-3-carbaldehyde

Descripción

Propiedades

IUPAC Name |

6-fluoro-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZISRQSMGQZBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Copper-Catalyzed Intramolecular Cyclization of 2-Halo Aromatic Ketones

One practical and efficient method involves copper-catalyzed intramolecular C–O bond formation starting from 2-halogenated aromatic ketones. This method, reported by Chen and Dormer and further developed for benzo[b]furan derivatives, can be adapted for fluorinated substrates.

- Procedure : Starting from methyl 2-(6-fluorophenyl)acetate derivatives, halogenation at the ortho position followed by copper(I) iodide catalysis in dimethylformamide (DMF) at 100 °C promotes ring closure to form the benzofuran core.

- Advantages : High yields (up to 87% for related esters), mild conditions, and no need for chromatographic purification after work-up.

- Relevance : By using 6-fluoro-substituted precursors, the fluorine atom is retained at position 6, while subsequent oxidation or formylation can introduce the aldehyde at position 3.

Palladium-Catalyzed Carbonylation and Intramolecular Heck Reactions

Palladium-catalyzed methods are well-established for benzofuran synthesis, including:

- Intramolecular Heck reaction of (2-bromo(iodo)phenoxy)acrylates.

- Carbonylation of triflates derived from 3-coumaranones.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|---|

| Copper-catalyzed intramolecular cyclization | CuI catalyst, DMF, 100 °C | High yield, mild, no chromatography | Requires halogenated ketone precursor | Yes, with 6-fluoro-substituted precursors |

| Palladium-catalyzed carbonylation/Heck | Pd catalysts, CO gas, triflates or halides | Direct carbonylation, selective | Expensive catalysts, scale-up issues | Yes, starting from 6-fluoro phenols or halides |

| Acyl sulfonate formation and cyclization | Tosyl chloride, organic base (Et3N), reflux | Scalable, well-defined intermediates | Multi-step, longer reaction times | Yes, with 6-fluoro-substituted phenoxy acids |

| Cs2CO3-mediated one-pot synthesis | Cs2CO3, DMF, room temp, 2-hydroxybenzonitrile + 2-bromoacetophenone | Rapid, gram-scale, good yields | Requires specific nitrile and bromo precursors | Yes, using 6-fluoro derivatives |

| Oxidative formylation | NBS/AIBN, Ag2CO3, Vilsmeier-Haack reagents | Selective aldehyde introduction | Post-synthesis modification | Yes, applied after benzofuran ring formation |

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks due to the electron-withdrawing effect of the fluorine atom at position 6, which increases electrophilicity at the carbonyl carbon. Key reactions include:

Mechanistic Insight :

The fluorine atom stabilizes the transition state during nucleophilic attack by polarizing the carbonyl group. This effect is more pronounced in aprotic solvents like THF.

Oxidation and Reduction

The aldehyde group is redox-active, enabling controlled functional group interconversions:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C | 6-Fluorobenzofuran-3-carboxylic acid | 88% |

| Ag₂O | Aqueous NH₃, RT | Silver mirror deposition | Quantitative |

Reduction Pathways

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 6-Fluorobenzofuran-3-methanol | 92% |

| H₂, Pd/C | EtOAc, 1 atm H₂ | Dihydrobenzofuran alcohol | 75% |

Key Finding : Fluorine’s inductive effect accelerates oxidation rates by 20–30% compared to non-fluorinated analogs.

Palladium-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aldehyde as a directing group :

| Reaction | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, Ag₂O, HFIP | 70°C, 16 h | Biaryl derivatives | 98% |

| Cyclization | Pd/C, Cu(OTf)₂ | DMF, 100°C | Fused benzofuran systems | 82% |

Mechanism :

-

Oxidative addition of Pd(0) to the aldehyde C–H bond.

-

Transmetallation with aryl iodides.

Biological Interactions via Covalent Bonding

The aldehyde forms covalent adducts with biological nucleophiles (e.g., cysteine thiols):

| Target | Interaction | Biological Effect | Reference |

|---|---|---|---|

| Tubulin | Schiff base with β-tubulin lysine | Mitotic arrest in cancer cells | |

| SARS-CoV-2 Mpro | Thiohemiacetal formation | Protease inhibition |

Structure-Activity Note : Fluorine enhances membrane permeability, increasing IC₅₀ values by 3–5 fold compared to non-fluorinated derivatives .

Comparative Reactivity with Isomers

| Positional Isomer | Electrophilicity (Carbonyl Carbon) | Oxidation Rate (vs 6-F) |

|---|---|---|

| 4-Fluorobenzofuran-3-carbaldehyde | Lower (EDG meta effect) | 15% slower |

| 7-Fluorobenzofuran-3-carbaldehyde | Higher (EDG para effect) | 10% faster |

Explanation : The 6-fluoro group exerts stronger electron withdrawal than 4- or 7-substituents due to resonance and inductive effects.

Aplicaciones Científicas De Investigación

6-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Fluorobenzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparación Con Compuestos Similares

6-Fluorobenzofuran-3-carbaldehyde can be compared with other similar compounds such as:

4-Fluorobenzofuran-7-carbaldehyde: Similar structure but with the fluorine atom at the 4th position and the aldehyde group at the 7th position.

7-Methoxy-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom and the aldehyde group at the 2nd position.

Quinoline-7-carbaldehyde: A different heterocyclic system with an aldehyde group at the 7th position. The unique positioning of the fluorine atom and the aldehyde group in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research fields.

Actividad Biológica

6-Fluorobenzofuran-3-carbaldehyde is a fluorinated derivative of benzofuran, a compound noted for its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

This compound features a benzofuran backbone with a fluorine atom at the 6-position and an aldehyde group at the 3-position. This structural modification is significant as it enhances the compound's reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Testing : A study screened multiple benzofuran derivatives for cytotoxicity against colorectal cancer (CRC) cell lines HCT-116 and found that compounds similar to this compound induced G2/M phase arrest by regulating cyclin B1 expression, suggesting a mechanism involving microtubule disruption .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of fluorine atoms can significantly enhance anticancer activity. For example, related compounds exhibited IC50 values in the low nanomolar range against HCT-116 cells, indicating potent anticancer properties .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Research indicates that modifications such as fluorination can improve their efficacy against various microbial strains.

Antimicrobial Studies

- In Vitro Activity : In vitro studies have demonstrated that certain benzofuran derivatives possess significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.3 µg/mL for structurally similar compounds .

- Comparative Analysis : A comparative analysis of antimicrobial activities revealed that fluorinated compounds often exhibited enhanced potency compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination plays a crucial role in biological activity .

Summary of Biological Activities

Q & A

Basic Research Question

- Use Schlenk lines or gloveboxes under inert gas (N/Ar).

- Stabilize aldehydes with scavengers (e.g., molecular sieves).

- Quench reactions with aqueous NaHSO to prevent oxidation. ’s handling protocols for halogenated aldehydes are transferable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.